

Lauramide MEA: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2-Hydroxyethyl)dodecanamide*

Cat. No.: B086396

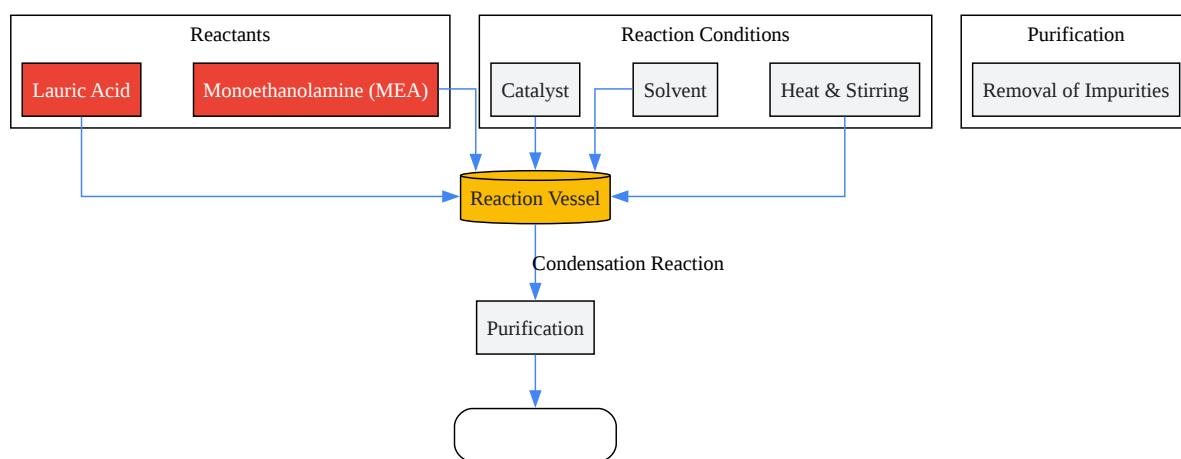
[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of Lauramide MEA (Monoethanolamine), a non-ionic surfactant widely utilized in the cosmetic and personal care industries. This document outlines its chemical and physical properties, synthesis, and functional applications, presenting data in a structured format for scientific and research applications.

Core Chemical and Physical Properties

Lauramide MEA is prized for its stabilizing and viscosity-enhancing properties in formulations. The following table summarizes its key quantitative data.


Property	Value	Reference
CAS Number	142-78-9	[1][2]
Molecular Weight	243.39 g/mol	[1]
Molecular Formula	C ₁₄ H ₂₉ NO ₂	[1][2]
IUPAC Name	N-(2-Hydroxyethyl)dodecanamide	[2]
Appearance	White, waxy solid at room temperature	[2]

Synthesis of Lauramide MEA

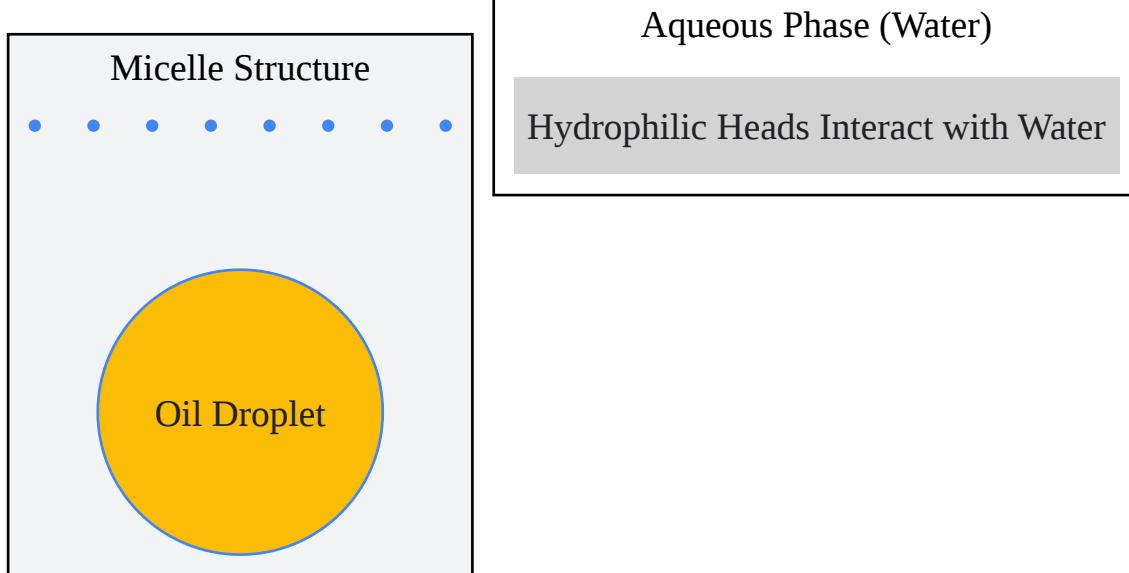
Lauramide MEA is synthesized through the condensation reaction of lauric acid with monoethanolamine (MEA).^[1] This process is typically catalyzed and results in the formation of the amide.

A general experimental protocol for the synthesis of fatty amides like Lauramide MEA involves reacting the fatty acid (lauric acid) with an amine source (MEA) in the presence of a catalyst and a solvent. Key variables in this process include reaction time, temperature, and stirring speed to optimize the conversion rate of the fatty acid into the corresponding amide. For instance, a study on fatty amide synthesis observed reaction times of 1-4 hours, temperatures of 70-80°C, and stirring speeds of 150-250 rpm, with a CaO catalyst. While this specific study used a mixed solvent system and a different reactant ratio, the principles are applicable to Lauramide MEA synthesis.

Below is a generalized workflow for the synthesis of Lauramide MEA.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of Lauramide MEA.


Mechanism of Action and Applications

The primary function of Lauramide MEA in formulations is as a surfactant. Its amphipathic molecular structure, containing both a hydrophobic tail (the lauryl hydrocarbon chain) and a hydrophilic head (the amide and hydroxyl groups), allows it to reduce the surface tension between oil and water phases. This property is fundamental to its various applications.

Key Functions:

- **Foam Boosting and Stabilization:** It enhances the formation and stability of foam in cleansing products.
- **Viscosity Control:** Lauramide MEA acts as a thickening agent, increasing the viscosity of liquid formulations to create a richer, more desirable texture.[2]
- **Emulsification:** It facilitates the mixing of oil and water-based ingredients, preventing separation and ensuring product stability.[1]
- **Cleansing Agent:** As a surfactant, it helps to lift and remove dirt and oils from the skin and hair.

The diagram below illustrates the fundamental principle of how Lauramide MEA functions as a surfactant to emulsify oil in water.

[Click to download full resolution via product page](#)

Surfactant action of Lauramide MEA forming a micelle around an oil droplet.

Conclusion

Lauramide MEA is a versatile and effective ingredient with a well-established role in the formulation of a wide range of personal care products. Its primary functions as a surfactant, emulsifier, and viscosity modifier are directly attributable to its molecular structure. For researchers and product development professionals, a thorough understanding of its physicochemical properties and synthesis is crucial for its effective application in creating stable and high-performing products. While direct signaling pathway interactions are not its intended function, its impact on the physical properties of topical formulations can influence the delivery and efficacy of active ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- To cite this document: BenchChem. [Lauramide MEA: A Comprehensive Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086396#lauramide-mea-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b086396#lauramide-mea-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com